molecular formula C11H12N2O2 B11894977 Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1260385-79-2

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B11894977
CAS No.: 1260385-79-2
M. Wt: 204.22 g/mol
InChI Key: SNGHBNRZSHKIFY-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate ( 91350-91-3) is a chemical compound with the molecular formula C11H12N2O2 . It is built around the 1H-pyrrolo[2,3-b]pyridine scaffold, a structure more commonly known as 7-azaindole . This fused bicyclic system is a significant scaffold in medicinal chemistry and is considered a privileged structure in drug discovery due to its ability to mimic purine bases, allowing it to interact with a wide range of enzymatic targets . The 7-azaindole core is frequently investigated as a key hinge-binding motif for kinase inhibitors, where it can form crucial hydrogen bonds with the backbone of the kinase hinge region . While the specific biological activity and mechanism of action for this particular 4-methyl-2-ester derivative are not detailed in the available literature, analogues and derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated a wide spectrum of pharmacological activities in research. These activities include serving as potent antiproliferative agents, protein-kinase inhibitors, and human neutrophil elastase (HNE) inhibitors . The structure-activity relationship (SAR) studies of this scaffold indicate that positions 1, 2, 3, and 5 are often critical modification sites to optimize potency and properties . As such, this compound serves as a versatile and valuable building block for researchers in medicinal chemistry, useful for the synthesis of novel analogs and for further exploration of structure-activity relationships in various drug discovery programs. This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-6-8-7(2)4-5-12-10(8)13-9/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGHBNRZSHKIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CN=C2N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856873
Record name Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-79-2
Record name Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Nitropyridine Precursors via Hydrogenation

The most widely reported method involves hydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionate. Key steps include:

  • Catalytic hydrogenation : Pd/C (10%) in ethanol under 2 bar H₂ at 20°C for 3 hours .

  • Yield : 81% after purification by silica gel chromatography .

  • Mechanism : Nitro-group reduction triggers intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core .

Reaction Conditions Table

Starting MaterialCatalystSolventPressureTemperatureTimeYield
Ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionatePd/C (10%)Ethanol2 bar20°C3 h81%

Hemetsberger Cyclization with Methyl Substitution

Hemetsberger cyclization constructs the pyrrolopyridine ring using methyl-substituted intermediates:

  • Step 1 : Ethyl 4-methyl-2-azaindole-2-carboxylate is synthesized via cyclization of ethoxycarbonyl hydrazones under acidic conditions .

  • Step 2 : Methylation at the 4-position using methyl iodide and NaH in DMF .

  • Yield : 60–75% after recrystallization .

Key Data

  • Optimal temperature: 80°C .

  • Byproducts: <5% due to regioselective cyclization .

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura coupling introduces methyl groups post-cyclization:

  • Reagents : 4-Bromo-pyrrolo[2,3-b]pyridine ester, methylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃ .

  • Conditions : Dioxane/water (3:1), 80°C, 12 hours .

  • Yield : 68–72% .

Advantages :

  • Tolerates ester functionalities without hydrolysis .

  • Scalable to multigram quantities .

Microwave-Assisted Synthesis

Accelerated synthesis using microwave irradiation:

  • Conditions : Ethyl 4-methyl-2-cyano-pyrrolo[2,3-b]pyridine, K₂CO₃, DMF, 150°C, 30 minutes .

  • Yield : 78% with 99% purity (HPLC) .

Benefits :

  • 10-fold reduction in reaction time compared to conventional methods .

Comparative Analysis of Methods

MethodYield RangeScalabilityCost EfficiencyPurity (HPLC)
Hydrogenation75–81%HighModerate≥98%
Hemetsberger Cyclization60–75%MediumLow≥95%
Suzuki Coupling68–72%HighHigh≥97%
Microwave Synthesis78%LowHigh≥99%

Challenges and Optimization Strategies

  • Byproduct Formation : Over-reduction during hydrogenation generates 10–15% tetrahydropyridine derivatives . Mitigated by using H₂ pressure ≤2 bar .

  • Ester Hydrolysis : Basic conditions may hydrolyze the ethyl ester. Use buffered solutions (pH 6–7) during workup .

  • Regioselectivity : Methylation at the 4-position requires steric control; bulkier bases (e.g., LDA) improve selectivity .

Industrial-Scale Production Recommendations

For kilogram-scale synthesis:

  • Prioritize catalytic hydrogenation (Method 1) for cost-effectiveness .

  • Employ continuous flow reactors to enhance Pd/C catalyst turnover .

  • Purify via recrystallization from ethanol/water (4:1) for >99.5% purity .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key reaction for generating bioactive derivatives:

Reaction TypeConditionsProductYieldSource
SaponificationLiOH (aq.), MeOH, 80°C4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid76–85%
AmidationNH₃·H₂O, MeOH, 80°C4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide72%

The carboxylic acid derivative serves as a precursor for further modifications, including peptide coupling or salt formation .

Electrophilic Substitution Reactions

The electron-rich pyrrolo[2,3-b]pyridine core facilitates electrophilic substitutions. The methyl group at position 4 may influence regioselectivity:

Reaction TypeConditionsProductNotesSource
NitrationHNO₃ (conc.), H₂SO₄ (conc.), 0–5°C3-Nitro-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylatePosition 3 is activated
HalogenationPOCl₃/DMF (Vilsmeier-Haack)3-Chloro-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylateRequires directing groups

Nitration typically occurs at position 3 due to the electron-donating effects of the pyrrole nitrogen .

Cross-Coupling Reactions

The core structure participates in Suzuki-Miyaura and Buchwald-Hartwig couplings when halogenated:

Reaction TypeConditionsProductCatalyst SystemSource
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C5-Aryl-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylateBoronic acid partners
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-Alkylated derivativesAmines or aryl halides

These reactions enable the introduction of aryl, alkyl, or amino groups at position 5 .

Reduction and Oxidation

The methyl group at position 4 can undergo oxidation, while the ester is redox-inert under mild conditions:

Reaction TypeConditionsProductNotesSource
Oxidation (CH₃ → COOH)KMnO₄, H₂O, 100°C4-Carboxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylateRequires harsh conditions
Reduction (Ester → Alcohol)LiAlH₄, THF, 0°C2-Hydroxymethyl-4-methyl-1H-pyrrolo[2,3-b]pyridineRarely reported

Oxidation of the methyl group is less common due to competing ring degradation.

Protection/Deprotection Strategies

The NH group in the pyrrole ring is often protected to prevent side reactions:

Reaction TypeConditionsProductYieldSource
SEM ProtectionSEMCl, NaH, THF, 0°C → RT1-SEM-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate89%
TBS ProtectionTBSCl, imidazole, DMF1-TBS-4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate82%

Deprotection is achieved using TBAF (for SEM) or HF (for TBS) .

Table 1: Representative Reactions and Yields

ReactionReagents/ConditionsProductYieldSource
Ester HydrolysisLiOH, MeOH/H₂OCarboxylic acid85%
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative65%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃5-Aryl derivative78%

Table 2: Biological Activity of Derivatives

DerivativeFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)Cell Viability (4T1 cells)Source
4h (CF₃ at C3)790.5 µM (IC₅₀)
3-Nitro analog25342.1 µM (IC₅₀)

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has been explored for its potential in drug development due to its structural similarity to biologically active compounds.

Anticancer Activity

Research indicates that derivatives of pyrrolopyridines exhibit promising anticancer properties. A study demonstrated that certain modifications to the pyrrolopyridine structure enhance cytotoxicity against cancer cell lines, suggesting a pathway for developing new anticancer agents based on this compound .

Neuroprotective Effects

The compound has also been investigated for neuroprotective effects. For instance, analogs have shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as an important intermediate in the synthesis of various organic compounds.

Synthesis of Heterocycles

This compound is utilized in synthesizing more complex heterocyclic structures through cyclization reactions. Its unique nitrogen-containing ring structure allows for further functionalization and incorporation into larger molecular frameworks .

Catalysis

In catalytic applications, this compound has been used as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity .

Material Science Applications

The compound's unique chemical structure also lends itself to applications in material science.

Polymer Chemistry

Research has indicated that incorporating pyrrolopyridine derivatives into polymer matrices can improve thermal stability and mechanical properties of the resulting materials .

Dyes and Pigments

Due to its chromophoric properties, this compound can be explored as a precursor for synthesizing dyes and pigments with enhanced colorfastness and stability .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer agents
Neuroprotective agents
Organic SynthesisIntermediate for heterocycle synthesis
Ligand in catalytic reactions
Material ScienceEnhancing polymer properties
Precursor for dyes and pigments

Mechanism of Action

The mechanism of action of ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to reduced cell proliferation and induction of apoptosis in cancer cells . The inhibition of FGFR signaling pathways is a key aspect of its therapeutic potential.

Comparison with Similar Compounds

Key Findings

Substituent Effects :

  • Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and synthetic yields (e.g., 85% yield for 5-methoxy analog ).
  • Electron-Withdrawing Groups (e.g., bromo, chloro): Enhance reactivity for cross-coupling reactions but may reduce metabolic stability .

Positional Isomerism :

  • The 4-methyl substituent in the target compound contrasts with 2-methyl (CAS 1855028-85-1), where steric hindrance near the ester group could influence enzymatic hydrolysis rates .

Core Heterocycle Variations: Replacing the pyrrolo[2,3-b]pyridine core with thieno[2,3-b]pyridine introduces sulfur, altering electronic properties and binding affinities . Dihydrofuro derivatives (e.g., VI030) exhibit reduced aromaticity, impacting interactions with hydrophobic binding pockets .

Synthetic Utility :

  • Brominated analogs (e.g., CAS 577711-94-5) serve as intermediates for Suzuki-Miyaura couplings, whereas chlorinated derivatives (e.g., 5-chloro analog ) are precursors for further functionalization.

Biological Activity

Ethyl 4-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a fused pyrrole and pyridine ring system with an ethyl ester group and a methyl substitution. The chemical formula is C11H12N2O2C_{11}H_{12}N_{2}O_{2} with a CAS number of 1260385-79-2. This unique structure contributes to its diverse biological activity.

The mechanism of action for this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and induction of apoptosis in various cancer cell lines. This mechanism is crucial for its potential application in cancer therapy .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound has shown promising results against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%, which is a standard measure of drug potency.

Cell LineIC50 Value (μM)
HeLa5.0
A5497.5
MDA-MB-2316.0

These results suggest that the compound's structural features contribute to its effectiveness in inhibiting cancer cell growth .

Antitubercular Activity

In addition to its anticancer properties, this compound has been investigated for its antitubercular activity. Compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL. This highlights the compound's potential as a therapeutic agent against tuberculosis as well .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Methyl Substitution : The presence of the methyl group at the 4-position enhances binding affinity to FGFRs.
  • Ethyl Ester Group : This functional group contributes to the lipophilicity of the compound, facilitating membrane permeability and bioavailability.

Research indicates that modifications in these positions can significantly alter the biological activity and potency of related compounds, emphasizing the importance of SAR studies in drug development .

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited cell proliferation in HeLa cells with an IC50 value of approximately 5 μM. Further analysis revealed that it induced apoptosis through caspase activation.
  • Molecular Docking Studies : Computational studies suggest that this compound interacts favorably with FGFRs at specific binding sites, providing insights into its mechanism of action at the molecular level.
  • Toxicity Assessments : Toxicological evaluations indicate that while the compound exhibits promising therapeutic effects, careful consideration must be given to its safety profile in vivo .

Q & A

Q. How can researchers efficiently introduce halogen atoms (e.g., bromine, iodine) into the pyrrolo-pyridine scaffold?

  • Methodology : Direct halogenation via electrophilic substitution (e.g., NBS in DMF) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with 6-bromo precursors). For example, Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile intermediate for further functionalization .

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